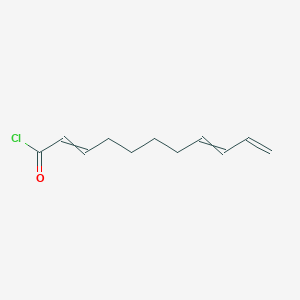
Undeca-2,8,10-trienoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undeca-2,8,10-trienoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of undecenoic acid, characterized by the presence of three double bonds at positions 2, 8, and 10, and a chloride group attached to the carbonyl carbon. This compound is of interest in organic synthesis and various industrial applications due to its reactive nature.
準備方法
Synthetic Routes and Reaction Conditions
Undeca-2,8,10-trienoyl chloride can be synthesized through several methods. One common approach involves the chlorination of the corresponding carboxylic acid, undeca-2,8,10-trienoic acid, using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
Undeca-2,8,10-trienoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Addition Reactions: The double bonds in the molecule can participate in addition reactions with halogens, hydrogen, or other electrophiles, leading to the formation of dihalo, hydrogenated, or other substituted products.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the released hydrogen chloride (HCl).
Addition Reactions: Halogens (Cl2, Br2), hydrogen gas (H2) with a catalyst (Pd/C), or other electrophiles can be used under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Addition Reactions: Dihalo compounds, hydrogenated products, and other substituted derivatives.
Oxidation and Reduction: Carboxylic acids and alcohols.
科学的研究の応用
Undeca-2,8,10-trienoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, aiding in the study of protein function and interactions.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of undeca-2,8,10-trienoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, forming covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce acyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Undeca-2,8,10-trienoyl chloride can be compared with other acyl chlorides and unsaturated compounds:
Similar Compounds: Deca-2,4,6-trienoyl chloride, dodeca-2,4,6,8-tetraenoyl chloride, and other polyunsaturated acyl chlorides.
Uniqueness: The presence of three double bonds at specific positions and the acyl chloride functional group make this compound a versatile intermediate in organic synthesis. Its reactivity and ability to undergo multiple types of reactions distinguish it from other similar compounds.
特性
CAS番号 |
104461-70-3 |
|---|---|
分子式 |
C11H15ClO |
分子量 |
198.69 g/mol |
IUPAC名 |
undeca-2,8,10-trienoyl chloride |
InChI |
InChI=1S/C11H15ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-4,9-10H,1,5-8H2 |
InChIキー |
RRDPMJAVZSGOIE-UHFFFAOYSA-N |
正規SMILES |
C=CC=CCCCCC=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


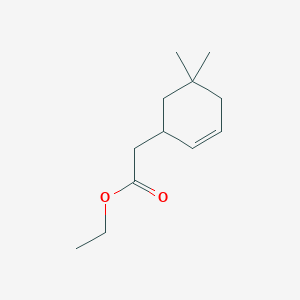

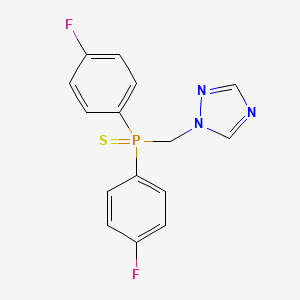
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
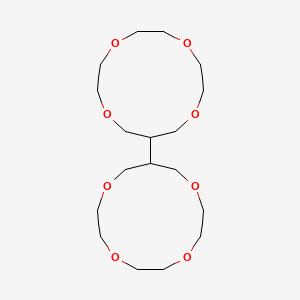
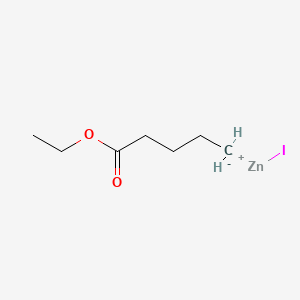
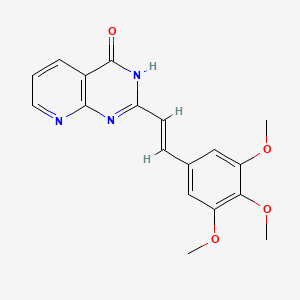
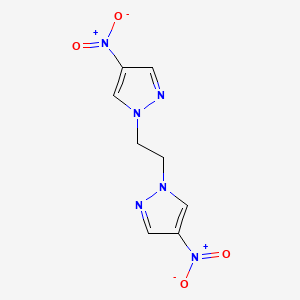

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
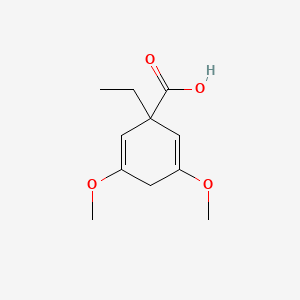
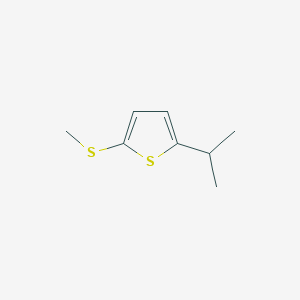
![2-[(4-Nitrophenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14324005.png)

